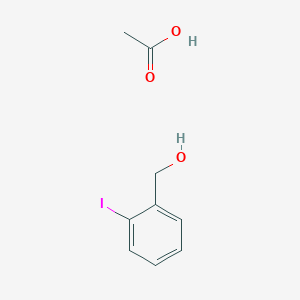arsanium bromide CAS No. 86486-33-1](/img/structure/B14413822.png)
[2-Oxo-2-(thiophen-2-yl)ethyl](triphenyl)arsanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-(thiophen-2-yl)ethylarsanium bromide: is a chemical compound that belongs to the class of organoarsenic compounds It features a thiophene ring, which is a five-membered ring containing sulfur, and an arsine group bonded to triphenyl and bromide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2-(thiophen-2-yl)ethylarsanium bromide typically involves the reaction of thiophene derivatives with triphenylarsine and bromine under controlled conditions. The process may include steps such as:
Formation of the thiophene derivative: This can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis
Reaction with triphenylarsine: The thiophene derivative is then reacted with triphenylarsine in the presence of a suitable solvent and catalyst.
Addition of bromine: Bromine is added to the reaction mixture to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the thiophene ring or the arsine group is oxidized to form various oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of more complex organoarsenic compounds. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology: In biological research, the compound is investigated for its potential as an antimicrobial agent due to the presence of the arsenic atom, which can exhibit toxicity towards microorganisms .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of anticancer agents. Its ability to interact with biological molecules is of significant interest.
Industry: In the industrial sector, the compound is explored for its use in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-Oxo-2-(thiophen-2-yl)ethylarsanium bromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiophene ring and arsine group can bind to active sites on proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.
Organoarsenic compounds: Other organoarsenic compounds, such as arsenic trioxide, are used in medical treatments, particularly for leukemia.
Uniqueness: What sets 2-Oxo-2-(thiophen-2-yl)ethylarsanium bromide apart is its combination of a thiophene ring with an arsine group bonded to triphenyl and bromide. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
86486-33-1 |
|---|---|
Molecular Formula |
C24H20AsBrOS |
Molecular Weight |
511.3 g/mol |
IUPAC Name |
(2-oxo-2-thiophen-2-ylethyl)-triphenylarsanium;bromide |
InChI |
InChI=1S/C24H20AsOS.BrH/c26-23(24-17-10-18-27-24)19-25(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22;/h1-18H,19H2;1H/q+1;/p-1 |
InChI Key |
VKEDBKLYFPARRX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[As+](CC(=O)C2=CC=CS2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


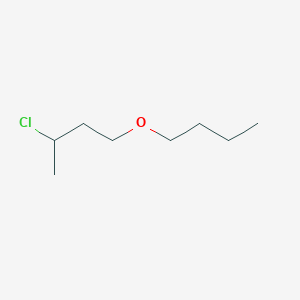
![3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione](/img/structure/B14413754.png)
![3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide](/img/structure/B14413755.png)
![Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate](/img/structure/B14413764.png)
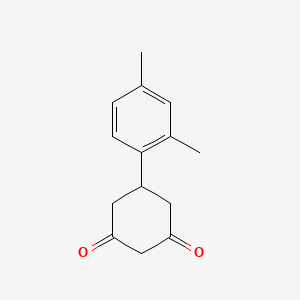
![4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14413769.png)
![1H-Indazolium, 3-[[4-(diethylamino)phenyl]azo]-1,2-dimethyl-, methyl sulfate](/img/structure/B14413770.png)
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B14413778.png)
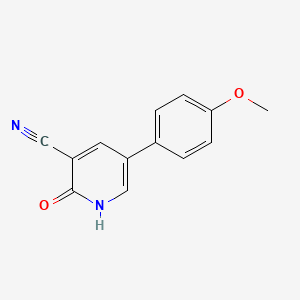
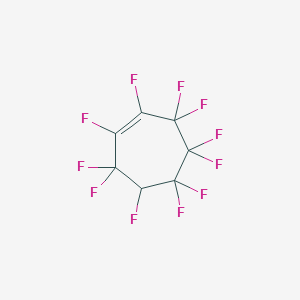
![Bis(4-cyanophenyl) 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate](/img/structure/B14413798.png)
![2-[2,2-Bis(ethylsulfanyl)ethenesulfinyl]-1,1-bis(ethylsulfanyl)ethene](/img/structure/B14413803.png)
![4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B14413805.png)
